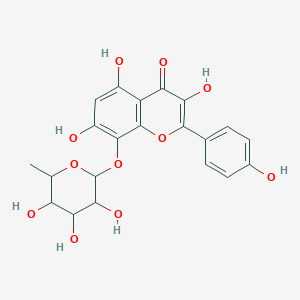

Flavonoid derivative 7

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H20O11 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |

InChI |

InChI=1S/C21H20O11/c1-7-13(25)15(27)17(29)21(30-7)32-19-11(24)6-10(23)12-14(26)16(28)18(31-20(12)19)8-2-4-9(22)5-3-8/h2-7,13,15,17,21-25,27-29H,1H3 |

InChI Key |

PJZKCQPCHMMPJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Structural Characterization of Flavonoid Derivative 7

Elucidation of Synthetic Pathways for Flavonoid Derivative 7 and its Analogues

The synthesis of this compound (7-O-cinnamoyltaxifolin) is primarily achieved through regioselective esterification, a method that targets a specific hydroxyl group on the polyhydroxylated taxifolin (B1681242) scaffold. The hydroxyl group at position 7 (7-OH) is the most nucleophilic, which allows for targeted reactions. researchgate.net

A common and effective pathway involves the direct esterification of taxifolin with an activated form of cinnamic acid. mdpi.com This reaction sequence is designed to avoid the use of complex protection group strategies. mdpi.com The key steps are:

Activation of Cinnamic Acid: Cinnamic acid is activated using a reagent like oxalyl chloride in an anhydrous solvent such as tetrahydrofuran (B95107) (THF), often with a catalytic amount of dimethylformamide (DMF). mdpi.com This step converts the carboxylic acid into a more reactive acyl chloride.

Esterification: The activated cinnamic acid is then reacted with taxifolin in the presence of a base, such as triethylamine, in a dry solvent. mdpi.com The base facilitates the deprotonation of the 7-OH group of taxifolin, enhancing its nucleophilicity to attack the cinnamoyl chloride, forming the 7-O-ester linkage. mdpi.comnih.gov This method has been reported to yield 7-O-cinnamoyltaxifolin at a rate of 43%. mdpi.com

Analogues of this derivative, such as 7-O-feruloyltaxifolin, are synthesized using the same principle, simply by substituting cinnamic acid with ferulic acid. mdpi.comnih.gov De novo biosynthesis pathways are also being explored in microbial systems like Yarrowia lipolytica to produce the precursor, taxifolin, which can then be used in semi-synthetic approaches. acs.org

| Step | Reagents | Solvent | Conditions | Outcome |

|---|---|---|---|---|

| Activation | Cinnamic acid, Oxalyl chloride, Dimethylformamide (catalytic) | Anhydrous Tetrahydrofuran (THF) | Room temperature, 1 hour | Cinnamoyl chloride |

| Esterification | Taxifolin, Triethylamine | Dry Tetrahydrofuran (THF) | Room temperature, 1 hour | 7-O-cinnamoyltaxifolin (Yield: 43%) |

Innovations in Chemical Derivatization Strategies for Flavonoid Scaffold Modification

The modification of the flavonoid scaffold is a key strategy to enhance or alter the properties of the parent molecule. For taxifolin and its derivatives, several innovative strategies are employed.

One significant derivatization involves changing the linker between the flavonoid and the appended molecule. While 7-O-cinnamoyltaxifolin features an ester linkage, this bond can be susceptible to hydrolysis. To create more stable analogues, researchers have replaced the ester with an amide linker. nih.gov This requires a different synthetic approach, typically involving a protection group strategy:

Per-O-acetylation: All hydroxyl groups on the flavonoid (e.g., taxifolin or quercetin) are protected by acetylation. nih.gov

Regioselective Deprotection: The acetyl group at the 7-position is selectively removed, often using imidazole-mediated hydrolysis, to free the 7-OH group. nih.gov

Linker Introduction: The exposed 7-OH group undergoes a Williamson ether synthesis with a molecule containing a terminal reactive group (e.g., an iodine atom) and the desired linker structure, such as a cinnamic acid amide. nih.gov

Deprotection: The remaining acetyl groups are removed to yield the final amide-linked hybrid. nih.gov

Another derivatization strategy is halogenation. The flavin-dependent halogenase DklH has been shown to be a promiscuous biocatalyst capable of halogenating various flavonoids, including taxifolin. mdpi.com This enzymatic approach allows for the regioselective introduction of chlorine or bromine atoms onto the flavonoid core, creating derivatives that can serve as building blocks for further chemical synthesis via cross-coupling reactions. mdpi.com For taxifolin, this process was observed to be less efficient due to the hydroxyl group at position 3, but monochlorinated derivatives were detected. mdpi.com

Application of Advanced Spectroscopic and Chromatographic Techniques in this compound Research

The structural elucidation and purification of this compound and its precursors rely heavily on a suite of advanced analytical techniques.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis and purification of taxifolin derivatives. hrpub.orgacs.org

Reversed-Phase HPLC (RP-HPLC): This is the most common method, often using a C18 column. nih.gov A gradient elution with a mobile phase consisting of an aqueous acidic solution (e.g., 0.03% trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) is typically used. nih.gov Detection is commonly performed using a UV detector set at a wavelength around 288-290 nm, which is characteristic for the flavanonol chromophore. nih.govnih.gov

Stereospecific HPLC: Since taxifolin has two chiral centers (C2 and C3), it exists as four stereoisomers. Chiral columns, such as the Chiralcel® OJ-RH, are used to separate these enantiomers, which is crucial for detailed pharmacokinetic studies. nih.govresearchgate.net

HPLC coupled with Mass Spectrometry (HPLC-MS): This hyphenated technique is invaluable for identifying taxifolin derivatives in complex mixtures, such as plant extracts or metabolic samples. acs.org Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in the structural confirmation of the parent compound and its metabolites. mdpi.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for the definitive structural confirmation of synthesized compounds like 7-O-cinnamoyltaxifolin. researchgate.netnih.gov The chemical shifts and coupling constants of the protons and carbons in the taxifolin and cinnamate (B1238496) moieties provide unambiguous evidence of the structure and the regiochemistry of the ester linkage. The spectral data for the synthesized 7-O-cinnamoyltaxifolin have been confirmed to be in accordance with previously reported literature. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the synthesized derivative, confirming its elemental composition. nih.gov

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy helps identify functional groups, such as the ester carbonyl stretch, while UV spectroscopy confirms the presence of the flavonoid chromophore. nih.gov

| Technique | Application | Key Findings/Parameters |

|---|---|---|

| RP-HPLC | Purification and Quantification | C18 column, UV detection at ~290 nm, Gradient elution (Acetonitrile/Water) nih.govnih.gov |

| HPLC-MS/MS | Identification and Structural Analysis | Provides molecular weight and fragmentation patterns for confirmation acs.orgmdpi.com |

| ¹H and ¹³C NMR | Definitive Structure Elucidation | Confirms covalent structure and regiochemistry of the 7-O-ester linkage nih.gov |

| High-Resolution MS | Molecular Formula Confirmation | Provides exact mass measurement |

Computational Chemistry and Molecular Modeling in the Design and Analysis of this compound Structures

Computational methods are increasingly used to guide the design of novel flavonoid derivatives and to understand their mechanisms of action at a molecular level.

Molecular Docking and Dynamics: Molecular docking simulations are performed to predict the binding affinity and interaction patterns of taxifolin derivatives with specific biological targets. nih.govscispace.com For instance, taxifolin itself has been modeled against enzymes like acetylcholinesterase (AChE), showing a binding affinity of -8.85 kcal/mol. nih.gov Such studies help in understanding the structure-activity relationships and in prioritizing derivatives for synthesis.

Molecular Dynamics (MD) simulations are then used to assess the stability of the ligand-protein complex over time. nih.gov For the AChE-taxifolin complex, MD simulations and subsequent MM/PBSA calculations revealed a total free energy of binding of -24.34 kcal/mol, indicating a stable interaction. nih.gov

Structure-Based Drug Design: Computational approaches are pivotal in designing novel analogues. For example, to overcome issues like high promiscuity in screening, evolutionary algorithms available in software like Osiris DataWarrior can be used to generate novel analogues of a lead compound like taxifolin with improved selectivity and drug-like properties. preprints.org

Affinity-Based Profiling: A powerful combination of chemical synthesis and proteomics involves creating a "probe" version of the derivative. An alkylene-tagged 7-O-cinnamoyltaxifolin probe was synthesized and used for affinity pulldown experiments. mdpi.comnih.gov Subsequent mass spectrometry analysis of the proteins that bound to the probe identified specific interaction partners, such as the adenine (B156593) nucleotide translocase 1 (ANT-1) and the sarco/endoplasmic reticulum Ca²⁺ ATPase (SERCA), providing critical insights into the compound's molecular targets. mdpi.comnih.gov

| Method | Purpose | Example Application |

|---|---|---|

| Molecular Docking | Predict binding affinity and mode | Taxifolin docked against acetylcholinesterase nih.gov |

| Molecular Dynamics (MD) | Assess complex stability | Simulation of the taxifolin-AChE complex over time nih.gov |

| Affinity Pulldown-MS | Identify protein targets | A 7-O-cinnamoyltaxifolin probe identified ANT-1 and SERCA as binding partners mdpi.comnih.gov |

| Evolutionary Algorithms | Design novel analogues | Generation of non-promiscuous taxifolin derivatives preprints.org |

Molecular and Cellular Pharmacodynamics of Flavonoid Derivative 7

Investigations into Receptor-Ligand Interactions and Binding Affinity of 7,8-Dihydroxyflavone (B1666355)

7,8-DHF is primarily recognized as a high-affinity agonist for the Tropomyosin receptor kinase B (TrkB), the main receptor for Brain-Derived Neurotrophic Factor (BDNF). pnas.orgnih.govpsychiatryonline.org Unlike BDNF, a large protein with poor pharmacokinetic properties, 7,8-DHF is a small molecule capable of crossing the blood-brain barrier to activate TrkB in the brain. pnas.orgnih.govfrontiersin.org

The binding of 7,8-DHF to the extracellular domain of TrkB induces receptor dimerization and autophosphorylation, mimicking the action of BDNF. pnas.orgplos.orgmdpi.com Various studies have reported its binding affinity (dissociation constant, Kd) for TrkB, with values around 320 nM determined by in vitro filter binding assays and approximately 15.4 nM via Surface Plasmon Resonance (SPR). nih.gov This interaction is specific to TrkB, as 7,8-DHF does not significantly bind to or activate related receptors like TrkA or TrkC. pnas.orgnih.gov Molecular docking studies suggest that 7,8-DHF interacts with the Ig2 domain of the TrkB extracellular region. mdpi.com

In addition to its agonistic effects on TrkB, 7,8-DHF has been shown to interact with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.comnih.gov However, its action on VEGFR2 is antagonistic. Molecular docking and cellular studies reveal that 7,8-DHF binds to the intracellular kinase domain of VEGFR2, leading to the downregulation of its phosphorylation. mdpi.comnih.gov This dual action on two different receptor tyrosine kinases highlights the complex pharmacodynamic profile of the compound.

| Receptor | Interaction Type | Binding Domain | Reported Affinity (Kd) | Cellular Outcome |

| TrkB | Agonist | Extracellular Domain (Ig2, LRM/CC2) | ~15.4 nM - 320 nM | Activation, Dimerization, Phosphorylation |

| VEGFR2 | Antagonist | Intracellular Kinase Domain | - | Inhibition, Downregulated Phosphorylation |

Enzymatic Modulation and Kinetic Studies Involving 7,8-Dihydroxyflavone

7,8-DHF demonstrates significant modulatory effects on key enzymes involved in inflammatory and metabolic pathways. Its anti-inflammatory actions are partly mediated by the inhibition of enzymes responsible for producing inflammatory mediators. nih.govnih.govspandidos-publications.com

In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages and microglial cells, 7,8-DHF effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.govspandidos-publications.comspandidos-publications.com This inhibition leads to a dose-dependent reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂), respectively. nih.govnih.govspandidos-publications.com

More recently, 7,8-DHF was identified as a direct inhibitor of human and murine pyridoxal (B1214274) phosphatase (PDXP), an enzyme crucial for regulating the levels of bioactive vitamin B6 (pyridoxal 5'-phosphate) in the brain. elifesciences.org In vitro assays showed that 7,8-DHF blocks PDXP-catalyzed dephosphorylation with an IC₅₀ of approximately 1 µM. elifesciences.org

| Enzyme | Action | Cellular System | Effect |

| iNOS | Inhibition of Expression | LPS-stimulated macrophages/microglia | Decreased Nitric Oxide (NO) production |

| COX-2 | Inhibition of Expression | LPS-stimulated macrophages/microglia | Decreased Prostaglandin E₂ (PGE₂) production |

| PDXP | Direct Inhibition | In vitro enzyme assay | Inhibition of Vitamin B6 dephosphorylation |

Perturbation of Key Signal Transduction Pathways by 7,8-Dihydroxyflavone

The primary mechanism of action for 7,8-DHF is the activation of the TrkB receptor and its downstream signaling cascades, which are crucial for neuronal survival and plasticity. pnas.orgnih.govnih.gov Upon binding to TrkB, 7,8-DHF triggers robust autophosphorylation of the receptor, leading to the activation of two major pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. pnas.orgnih.govplos.org

Activation of the PI3K/Akt pathway is a consistent finding across numerous studies and is linked to the pro-survival and anti-apoptotic effects of 7,8-DHF. nih.govplos.orgresearchgate.net The MAPK/ERK pathway is also robustly activated and plays a role in neuroprotection and synaptic plasticity. pnas.orgnih.govfrontiersin.org Downstream of these cascades, 7,8-DHF treatment leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a key transcription factor for genes involved in neuronal function and survival. nih.govresearchgate.netfrontiersin.orgnih.gov

Furthermore, 7,8-DHF has been shown to inhibit pro-inflammatory signaling pathways. In immune cells like microglia and macrophages, it suppresses the activation of Nuclear Factor-kappa B (NF-κB) by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the p65 subunit. nih.govnih.govspandidos-publications.com It also attenuates the phosphorylation of all three major MAPK pathways (ERK, p38, and JNK) in the context of an inflammatory stimulus. nih.govnih.govspandidos-publications.com

Transcriptomic and Proteomic Alterations Induced by 7,8-Dihydroxyflavone in Cellular Systems

The signaling perturbations induced by 7,8-DHF lead to significant changes in gene and protein expression. Activation of the TrkB-CREB axis directly influences the transcription of genes crucial for neuronal health. One of the most important transcriptional targets is BDNF itself, suggesting that 7,8-DHF can initiate a positive feedback loop by stimulating the production of the receptor's natural ligand. nih.gov

In the context of oxidative stress and inflammation, 7,8-DHF upregulates the expression of antioxidant and cytoprotective genes. It activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. frontiersin.orgnih.govnih.gov This leads to the nuclear translocation of Nrf2 and subsequent transcription of its target genes, most notably heme oxygenase-1 (HO-1), a potent antioxidant enzyme. nih.govnih.gov

Conversely, 7,8-DHF downregulates the transcription and expression of pro-inflammatory genes. In LPS-stimulated microglial cells, it reduces the mRNA levels of cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.govspandidos-publications.com It also decreases the expression of enzymes such as iNOS and COX-2 at the transcriptional level. nih.govnih.govspandidos-publications.com Proteomic analyses following 7,8-DHF treatment in models of traumatic brain injury have shown normalization in the levels of plasticity-related proteins like GAP-43 and syntaxin-3. nih.gov

7,8-Dihydroxyflavone's Influence on Cellular Bioenergetics and Mitochondrial Function

7,8-DHF plays a crucial role in regulating cellular energy homeostasis and mitochondrial health. nih.gov Studies have shown that it can restore mitochondrial function in various models of cellular stress. nih.govsciopen.com

A key mechanism is the promotion of mitochondrial biogenesis. 7,8-DHF activates the AMP-activated protein kinase (AMPK)/SIRT1/Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling pathway. nih.govnih.govsciopen.comfrontiersin.org PGC-1α is a master regulator of mitochondrial biogenesis. nih.gov Its activation by 7,8-DHF leads to an increase in the expression of downstream targets like Nuclear Respiratory Factors (NRFs) and Mitochondrial Transcription Factor A (TFAM), which in turn stimulates the replication and transcription of mitochondrial DNA. nih.govnih.gov This results in improved mitochondrial respiratory capacity and ATP production.

In models of cardiac hypertrophy and traumatic brain injury, treatment with 7,8-DHF has been shown to alleviate mitochondrial disorders and normalize levels of key bioenergetic proteins, including AMPK, PGC-1α, TFAM, and cytochrome c oxidase subunit II (COII). nih.govsciopen.com

Regulation of Oxidative Stress and Redox Homeostasis by 7,8-Dihydroxyflavone

7,8-DHF exerts potent antioxidant effects through multiple mechanisms. It can directly scavenge reactive oxygen species (ROS) and also enhance the endogenous antioxidant capacity of cells. nih.govnih.gov

A primary mechanism is the activation of the Nrf2/HO-1 signaling pathway, as mentioned previously. nih.govnih.gov By inducing the expression of HO-1 and other antioxidant enzymes like superoxide (B77818) dismutase (SOD), 7,8-DHF protects cells from oxidative damage. nih.gov In primary chondrocytes, 7,8-DHF was shown to attenuate H₂O₂-induced oxidative stress by suppressing malondialdehyde (MDA) expression and increasing SOD activity. nih.gov

Its antioxidant activity is also linked to its ability to preserve mitochondrial function. By promoting mitochondrial biogenesis and reducing mitochondrial dysfunction, 7,8-DHF helps to decrease the mitochondrial production of ROS, a major source of cellular oxidative stress. sciopen.com In neuroblastoma cells, 7,8-DHF was found to protect against oxidative damage by activating the ERK/Nrf2/HO-1 and PI3K/Akt signaling pathways. nih.gov

Mechanisms of Anti-inflammatory Action of 7,8-Dihydroxyflavone at the Cellular Level

The anti-inflammatory properties of 7,8-DHF are well-documented and are mediated by its inhibitory effects on key inflammatory signaling pathways and the production of inflammatory mediators. nih.govnih.govspandidos-publications.comspandidos-publications.comnih.gov

As detailed in section 3.3, 7,8-DHF is a potent inhibitor of the NF-κB signaling pathway. nih.govnih.govspandidos-publications.com By preventing IκBα degradation and the subsequent nuclear translocation of NF-κB, it effectively shuts down the transcription of a wide array of pro-inflammatory genes. nih.govnih.gov

This leads to a significant reduction in the production and secretion of pro-inflammatory cytokines. In LPS-stimulated BV2 microglial cells and RAW 264.7 macrophages, 7,8-DHF has been shown to dose-dependently inhibit the release of TNF-α, IL-1β, and IL-6. nih.govnih.govresearchgate.net

Immunomodulatory Properties of Flavonoid Derivative 7 in in vitro Immune Cell Models

This compound, identified as 7,8-dihydroxyflavone (7,8-DHF), has demonstrated notable immunomodulatory activities in various in vitro immune cell models. Its effects are primarily characterized by the attenuation of pro-inflammatory responses, particularly in microglia and macrophages.

In lipopolysaccharide (LPS)-stimulated murine BV2 microglial cells, 7,8-DHF has been shown to reduce the production of key inflammatory mediators. nih.gov At non-toxic concentrations, it effectively curtails the generation of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, respectively. nih.gov Furthermore, 7,8-DHF significantly inhibits the release and expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov The underlying mechanism for these anti-inflammatory effects involves the suppression of nuclear factor-kappa B (NF-κB) translocation and its transcriptional activity by preventing the degradation of its inhibitor, IκBα. Additionally, 7,8-DHF has been observed to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), further contributing to its anti-inflammatory profile. nih.gov

Similar anti-inflammatory effects have been observed in co-culture models of hypertrophied 3T3-L1 adipocytes and RAW 264.7 macrophages. In this system, which mimics the inflammatory environment of adipose tissue in obesity, 7,8-DHF dose-dependently inhibited the increased production of NO, TNF-α, interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.govmdpi.com This action is linked to the inhibition of c-Jun N-terminal kinase (JNK) activation and the blockage of NF-κB nuclear translocation. nih.govmdpi.comnih.gov

Moreover, emerging evidence suggests that 7,8-DHF can influence macrophage polarization. Studies utilizing PLLA aligned fibers loaded with 7,8-DHF have shown that the sustained release of the compound promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype. nih.gov This shift is associated with the secretion of various anti-inflammatory factors. nih.gov

Table 1: Effects of this compound (7,8-DHF) on Pro-inflammatory Cytokine Production in in vitro Immune Cell Models

| Cell Line | Stimulant | Cytokine/Mediator | Effect of 7,8-DHF |

| BV2 microglia | LPS | NO | Inhibition |

| BV2 microglia | LPS | PGE2 | Inhibition |

| BV2 microglia | LPS | TNF-α | Inhibition |

| BV2 microglia | LPS | IL-1β | Inhibition |

| RAW 264.7 macrophages (co-cultured with 3T3-L1 adipocytes) | Co-culture | NO | Inhibition |

| RAW 264.7 macrophages (co-cultured with 3T3-L1 adipocytes) | Co-culture | TNF-α | Inhibition |

| RAW 264.7 macrophages (co-cultured with 3T3-L1 adipocytes) | Co-culture | IL-6 | Inhibition |

| RAW 264.7 macrophages (co-cultured with 3T3-L1 adipocytes) | Co-culture | MCP-1 | Inhibition |

Cell Cycle Progression and Apoptosis Induction Mechanisms of this compound in Preclinical Models

This compound (7,8-dihydroxyflavone) has been shown to impede cell proliferation in various preclinical cancer models by inducing cell cycle arrest and promoting apoptosis.

Cell Cycle Progression

The anti-proliferative activity of 7,8-DHF is, in part, attributed to its ability to halt the cell cycle at different phases, depending on the cancer cell type. In U937 human monocytic leukemia cells, 7,8-DHF was found to induce a G1 phase arrest. nih.gov This G1 arrest is associated with the downregulation of cyclin E and a concurrent upregulation of the cyclin-dependent kinase (Cdk) inhibitor p27. nih.gov The increased association of p27 with Cdk2 and the reduced phosphorylation of the retinoblastoma protein (pRB) are key events in this process. nih.gov

Conversely, in SK-MEL-2 and G-361 melanoma cell lines, 7,8-DHF treatment leads to cell cycle arrest at the G2/M phase. nih.gov

Apoptosis Induction

A significant body of evidence points to the pro-apoptotic effects of 7,8-DHF in cancer cells through the modulation of the intrinsic, or mitochondrial, pathway of apoptosis. In human hepatocarcinoma HUH-7 cells, 7,8-DHF treatment led to a significant increase in both early and late-stage apoptosis. eajm.org Mechanistically, this was accompanied by a 50.6% decrease in the protein levels of the anti-apoptotic protein Bcl-2 and a 1.5-fold increase in the levels of cleaved-caspase-3. nih.gov The mRNA levels of Bax, a pro-apoptotic protein, and cleaved-caspase-3 were also found to be upregulated. nih.gov

Studies in other models have corroborated these findings. In neurons subjected to oxygen-glucose deprivation, 7,8-DHF treatment upregulated the expression of Bcl-2 while downregulating Bax and cleaved-caspase 3, demonstrating a protective effect against apoptosis in that context. peerj.com In a retinal ischemia-reperfusion injury model, 7,8-DHF administration restored the levels of Bcl-2 and reduced the elevated levels of Bax and caspase-3. nih.gov Furthermore, in malignant melanoma cells, 7,8-DHF has been shown to induce mitochondrial dysfunction and apoptosis. nih.gov

Table 2: Effects of this compound (7,8-DHF) on Cell Cycle and Apoptosis Markers in Preclinical Models

| Cell Line/Model | Effect on Cell Cycle | Key Apoptosis Markers Modulated |

| U937 human monocytic leukemia | G1 arrest | - |

| SK-MEL-2 and G-361 melanoma | G2/M arrest | Induces mitochondrial dysfunction |

| HUH-7 human hepatocarcinoma | - | ↓ Bcl-2, ↑ Cleaved-caspase-3, ↑ Bax (mRNA) |

| Neurons (oxygen-glucose deprivation) | - | ↑ Bcl-2, ↓ Bax, ↓ Cleaved-caspase-3 |

| Rat retina (ischemia-reperfusion) | - | ↑ Bcl-2, ↓ Bax, ↓ Caspase-3 |

Preclinical Efficacy Studies of Flavonoid Derivative 7 in Disease Models

Anti-Cancer Potential of Flavonoid Derivative 7 in In Vitro and In Vivo Oncological Models

Flavonoid derivatives are a class of polyphenolic compounds extensively studied for their potential as anti-cancer agents due to their notable chemical diversity and ability to modulate various molecular pathways involved in cancer progression. researchgate.net Preclinical research has highlighted the capacity of these natural product-derived molecules to inhibit tumor growth with potentially fewer adverse effects compared to conventional chemotherapy. researchgate.net This section focuses on the preclinical efficacy of a representative compound, this compound, in various oncological models.

In vitro studies have demonstrated the potent anti-proliferative and anti-metastatic properties of this compound across a range of human cancer cell lines. A specific flavonoid-based amide derivative, designated 7t, exhibited significant cytotoxicity against triple-negative breast cancer (TNBC) MDA-MB-231 cells, with a half-maximal inhibitory concentration (IC₅₀) of 1.76 ± 0.91 μM. nih.gov This compound also showed anti-proliferative effects against other cancer cell lines, including MCF-7 (breast), A549 (lung), and HepG2 (liver). nih.gov Mechanistic investigations revealed that its anti-tumor activity is achieved by targeting the PI3K/AKT signaling pathway, a critical mediator of malignancy progression and metastasis. nih.gov Compound 7t was shown to induce apoptosis, cause cell cycle arrest at the G0/G1 phase, and inhibit the migration, invasion, and colony-formation capabilities of MDA-MB-231 cells in a dose- and time-dependent manner. nih.gov

Another example, the flavonoid didymin (B194543) (designated as compound 7 in its study), was shown to induce apoptosis in H460 and A549 lung cancer cells with IC₅₀ values of 11.06 µM and 12.57 µM, respectively. mdpi.com Furthermore, a series of semi-synthetic flavonoid derivatives (SNDs) displayed powerful, dose-dependent anti-proliferative effects across 15 different lymphoma cell lines. nih.gov Among these, SND207 and SND210 were the most potent, with median IC₅₀ values of 3.3 nM and 2.9 nM, respectively. nih.gov These compounds were found to trigger robust apoptosis by disrupting the cytoskeleton and causing mitochondrial dysfunction. researchgate.net

| Compound Designation | Cancer Cell Line | Effect | IC₅₀ Value |

|---|---|---|---|

| Flavonoid amide 7t | MDA-MB-231 (Breast Cancer) | Cytotoxicity, Inhibition of proliferation, migration, invasion | 1.76 ± 0.91 μM |

| Didymin (7) | H460 (Lung Cancer) | Apoptosis Induction | 11.06 µM |

| Didymin (7) | A549 (Lung Cancer) | Apoptosis Induction | 12.57 µM |

| SND207 | Lymphoma Cell Lines (15 types) | Anti-proliferative | Median IC₅₀: 3.3 nM |

| SND210 | Lymphoma Cell Lines (15 types) | Anti-proliferative | Median IC₅₀: 2.9 nM |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.net Flavonoids have been identified as promising anti-angiogenic substances. researchgate.net They can interfere with key signaling cascades in endothelial cells, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, and inhibit the expression of major pro-angiogenic factors like vascular endothelial growth factor (VEGF). nih.gov

Preclinical studies on synthetic halogenated flavone (B191248) derivatives demonstrated significant inhibition of endothelial cell tube formation and migration. semanticscholar.org Specifically, certain derivatives were found to subdue the phosphorylation of VEGFR2, a key receptor in the VEGF signaling pathway, suggesting this as a primary anti-angiogenic target. semanticscholar.org Other flavonoids, such as quercetin (B1663063), have been shown to possess anti-angiogenesis properties by modulating the AKT/mTOR/P70S6K signaling cascade, which is regulated by VEGFR2. nih.gov Myricetin inhibits angiogenesis by blocking PI3K activity, which in turn decreases levels of VEGF and matrix metalloproteinases (MMPs). nih.gov While direct studies on a single "this compound" are varied, the consistent anti-angiogenic activity across the flavonoid class, particularly through the inhibition of the VEGF/VEGFR2 pathway, strongly suggests a similar mechanism of action. semanticscholar.orgnih.govmdpi.com

| Flavonoid Type/Derivative | Mechanism of Action | Key Target |

|---|---|---|

| Halogenated Flavones | Inhibition of endothelial cell tube formation and migration | VEGFR2 Phosphorylation |

| Quercetin | Modulation of AKT/mTOR/P70S6K signaling cascade | VEGFR2 |

| Myricetin | Inhibition of HIF-1α expression via direct PI3K inhibition | PI3K/VEGF |

| Scutellarin | Inhibition of HUVEC migration and tube formation | ephrinb2 |

The anti-tumor potential of this compound has been validated in in vivo animal models. Xenograft models, which involve implanting human tumor cells into immunodeficient mice, and syngeneic models, which use tumors transplanted into immunocompetent mice of the same genetic background, are crucial for evaluating efficacy in a complex biological system. biocytogen.commeliordiscovery.com

In a mouse xenograft model, the flavonoid didymin (7) was shown to significantly suppress tumor growth. mdpi.com Similarly, a semi-synthetic flavonoid derivative, SND207, markedly reduced tumor burden in a murine xenograft model of lymphoma. nih.govresearchgate.net Studies using NanoNail technology, which allows for localized intratumoral delivery, confirmed the potent in vivo anti-cancer activity of several SND compounds, showing increased apoptosis and inhibited proliferation in SUDHL6 xenografts. nih.gov In a syngeneic triple-negative breast cancer mouse model, the combination of the flavonoids quercetin and luteolin (B72000) with paclitaxel (B517696) was found to inhibit cancer stem cells and improve the infiltration of tumor-killing lymphocytes. nih.gov

| Compound Designation | Animal Model Type | Cancer Type | Observed Efficacy |

|---|---|---|---|

| Didymin (7) | Xenograft | Lung Cancer | Notable suppression of tumor growth |

| SND207 | Xenograft | Lymphoma (SUDHL6) | Significant reduction in tumor burden |

| WYC0209 | Xenograft | Urothelial Carcinoma | Repressed tumor growth |

| Quercetin + Luteolin | Syngeneic | Triple-Negative Breast Cancer | Improved lymphocyte infiltration, suppressed CSCs |

Neurobiological Effects of this compound in Preclinical Models of Neurological Disorders

Beyond oncology, flavonoids are recognized for their neuroprotective potential and ability to modulate neuronal function. nih.gov These compounds can cross the blood-brain barrier and exert multiple effects, including suppressing neuroinflammation and promoting memory and cognitive function. nih.govmdpi.com Preclinical studies suggest that flavonoids could be beneficial in managing neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govmdpi.com

Flavonoids exert their neuroprotective effects through a variety of mechanisms demonstrated in cellular models. nih.gov A primary mechanism is the suppression of neuroinflammation by inhibiting the formation of pro-inflammatory cytokines such as TNF-alpha and IL-1beta by microglia and astrocytes. nih.gov For instance, the flavonoid apigenin (B1666066) has been shown to preserve the integrity of neurons and astrocytes and reduce microglial activation in cellular co-culture models of inflammation. mdpi.com

Flavonoids also protect neurons from injury induced by neurotoxins and oxidative stress. nih.gov This is achieved by scavenging reactive oxygen species and interacting with critical protein and lipid kinase signaling cascades, such as the PI3K/Akt pathway, which promotes neuronal survival and inhibits apoptosis. cambridge.org In a cellular model of Parkinson's disease, the flavonoid hesperidin (B1673128) was found to significantly protect SH-SY5Y cells from toxicity induced by the neurotoxin 6-OHDA by reducing oxidative stress biomarkers. researchgate.net These findings suggest that this compound likely protects neuronal cells by mitigating inflammation, oxidative stress, and apoptosis-inducing signals.

| Mechanism | Effect | Example Flavonoid |

|---|---|---|

| Anti-Neuroinflammation | Inhibition of cytokine (TNF-α, IL-1β) release from microglia/astrocytes | Apigenin, Quercetin |

| Antioxidant Activity | Scavenging of reactive oxygen species (ROS) | Hesperidin |

| Modulation of Signaling Pathways | Activation of pro-survival pathways (e.g., PI3K/Akt, ERK1/2) | General Flavonoids |

| Inhibition of Apoptosis | Inhibition of neuronal death triggered by neurotoxic species | General Flavonoids |

Animal studies have provided evidence that dietary supplementation with flavonoids can reverse age-related deficits in memory and learning. core.ac.uk These cognitive benefits are linked to the ability of flavonoids to modulate synaptic plasticity, the cellular mechanism underlying memory formation. researchgate.net

Research indicates that flavonoids can influence signaling pathways crucial for controlling synaptic plasticity, including the PI3K/Akt and MAPK/ERK pathways. cambridge.orgresearchgate.net For example, a synthetic 7,8-dihydroxyflavone (B1666355) derivative was found to promote neurogenesis and exhibit antidepressant effects. nih.gov Another flavonoid, baicalin, increased synaptic plasticity in the hippocampus of mice following an injury. nih.gov Interventions with green tea flavanols in aged animals not only improved spatial memory but also increased the hippocampal levels of key proteins involved in synaptic plasticity, such as brain-derived neurotrophic factor (BDNF) and phosphorylated cAMP response element-binding protein (CREB). cambridge.org These molecular changes enhance neuronal connection and communication, leading to a greater capacity for memory acquisition and storage. nih.gov Therefore, this compound is expected to promote cognitive function by positively modulating the molecular machinery of synaptic plasticity in the brain.

| Flavonoid/Derivative | Animal Model | Cognitive Effect | Molecular/Cellular Change |

|---|---|---|---|

| Green Tea Flavanols | Aged Rodents | Improved spatial memory | Increased hippocampal BDNF and p-CREB |

| 7,8-dihydroxyflavone derivative | Mouse Model | Antidepressant effect | Promoted neurogenesis |

| Baicalin | Mouse Model (Ischemia/Reperfusion) | Improved motor and cognitive skills | Increased synaptic plasticity in the hippocampus |

| Blueberry Extract | Aged Rodents | Reversal of age-related memory deficits | Enhanced neuronal function |

Cardiovascular System Modulation by this compound in Preclinical Models

Endothelial Function and Vasculature Effects of this compound in Animal Models

No data available.

Cardioprotective Actions of this compound in Myocardial Ischemia/Reperfusion Models

No data available.

Metabolic Regulation by this compound in Animal Models of Metabolic Syndrome

Glucose Homeostasis and Insulin Sensitivity Modulation by this compound

No data available.

Lipid Metabolism and Adipogenesis Regulation by this compound

No data available.

Anti-Infective and Anti-Microbial Properties of this compound in Preclinical Systems

No data available.

Preclinical Efficacy of "this compound" Remains Undefined Due to Ambiguous Nomenclature in Scientific Literature

Efforts to delineate the preclinical efficacy of a specific compound identified as "this compound" are hampered by a critical issue: the lack of a singular, consistently identified molecule corresponding to this name in scientific research. Investigations into the antimicrobial and immunomodulatory properties of a so-called "this compound" reveal that this designation has been applied to several distinct flavonoid compounds across different studies, preventing a focused and accurate analysis of its biological activities.

For instance, the term "this compound" has been used to describe a complex glycoside found in Aesculus hippocastanum (horse chestnut), specifically identified as a derivative with the chemical structure R1: H, R2: OH, R3: Xyl(1-2)[Glc(1-3)]Glc. In other research, a different compound from Ageratina pichinchensis, namely 7-O-(β-D-glucopyranosyl)-galactin, has also been referred to as a "this compound." Furthermore, studies on olive leaf biophenols have also mentioned a "flavonoid derivative (7)" without providing a specific chemical name. This inconsistent and non-specific nomenclature makes it impossible to synthesize a coherent body of evidence regarding the preclinical efficacy of a single entity.

The user's request for a detailed article focusing solely on "this compound," structured around its direct antimicrobial activity and its modulation of the host immune response, cannot be fulfilled with scientific accuracy. To provide a meaningful and valid scientific report, a clear and unambiguous identification of the chemical compound is paramount. Without a consensus in the scientific literature on what "this compound" is, any attempt to describe its preclinical efficacy would be a conflation of data from unrelated molecules, leading to an inaccurate and misleading representation of scientific findings.

Therefore, until a specific and universally recognized "this compound" is defined in the scientific domain, a comprehensive and accurate article on its preclinical efficacy in disease models, as requested, cannot be generated. Further research and clarification in the nomenclature of flavonoid derivatives are necessary to enable such specific analyses.

Structure Activity Relationship Sar and Rational Design of Flavonoid Derivative 7 Analogues

Identification of Structural Determinants Critical for Flavonoid Derivative 7's Biological Activities

The biological activity of flavonoids is intrinsically linked to their molecular architecture. researchgate.net For the this compound scaffold, several structural features are considered critical determinants of its efficacy. The basic flavonoid skeleton consists of two benzene (B151609) rings (A and B) connected by a heterocyclic pyran ring (C). nih.govnih.gov Variations in the substitution patterns on these rings can profoundly influence the compound's biological functions. researchgate.net

Key structural features that are frequently cited as crucial for the biological activities of flavonoids include:

The C2-C3 Double Bond in the C-Ring: Conjugation of this double bond with the 4-keto group is a significant factor for activities like antioxidant effects. bohrium.commdpi.com This arrangement facilitates electron delocalization, which is essential for scavenging free radicals. mdpi.com

The 4-Keto (C=O) Group in the C-Ring: The presence of a carbonyl group at the C4 position, in conjunction with the C2-C3 double bond, enhances the electron-scavenging capacity of the molecule. bohrium.comnih.gov

Hydroxyl (-OH) Group Substitution: The number and position of hydroxyl groups on the A and B rings are paramount. nih.govrsc.org Specific hydroxylation patterns are consistently linked to potent biological actions. For instance, a 3',4'-ortho-dihydroxyl configuration (a catechol moiety) in the B-ring is a strong determinant of antioxidant activity. bohrium.comnih.gov Additionally, hydroxyl groups at the C3, C5, and C7 positions are often important for various biological effects, including anti-inflammatory and neuroprotective activities. mdpi.comnih.gov The presence of a free hydroxyl group at the C3 position, for example, has been noted for its contribution to inhibiting enzymes like COX-2. nih.gov

A detailed analysis of the this compound structure in light of these determinants is the first step in rational drug design. By identifying which of these features are present and which could be optimized, researchers can form hypotheses about modifications likely to improve its activity profile.

Impact of Functional Group Modifications on the Potency and Selectivity of this compound Analogues

Once the key structural determinants are identified, targeted modifications of functional groups can be undertaken to modulate the potency and selectivity of this compound analogues. Common modifications include hydroxylation, methylation, and glycosylation. tamu.edu

Hydroxylation: The introduction of additional hydroxyl groups can significantly impact activity. As a general rule, an increase in the number of hydroxyl groups correlates with higher antioxidant activity due to enhanced hydrogen-donating capabilities. nih.gov However, the position is critical. For instance, studies have shown that hydroxyl groups at positions C5 and C7 on ring A and C3' on ring B are crucial for antioxidant effects. mdpi.com

O-Methylation: The substitution of a hydroxyl group with a methoxy (B1213986) (-OCH3) group can have varied effects. While O-methylation might decrease radical scavenging capacity in some contexts nih.gov, it can enhance other properties. For example, a methoxy group at the C7 position of ring A has been shown to play a vital role in neuroprotective and anti-inflammatory activity. mdpi.com Methylation can also improve metabolic stability and membrane permeability, thereby increasing bioavailability.

Glycosylation: The attachment of sugar moieties to the flavonoid aglycone (the non-sugar part) typically reduces its biological activity in vitro compared to the parent compound. nih.gov However, glycosylation significantly increases water solubility and can influence the absorption and metabolism of the compound in the body. nih.gov The type and position of the sugar can also affect bioavailability; for instance, quercetin (B1663063) glucoside is absorbed much more readily than quercetin rutinoside. nih.gov

The following table illustrates the hypothetical impact of these modifications on a biological endpoint, such as inhibitory concentration (IC50), for analogues of this compound.

| Analogue of this compound | Modification | Hypothetical IC50 (µM) | Rationale for Change in Activity |

| Parent Compound | Base structure with 5,7,3',4'-OH | 15.5 | Baseline activity with key hydroxyl groups. |

| Analogue 7a | Addition of 3-OH group | 8.2 | Increased planarity and H-bonding potential enhances target interaction. bohrium.com |

| Analogue 7b | Methylation of 7-OH group | 12.8 | May slightly decrease antioxidant potential but enhance anti-inflammatory effects and stability. mdpi.com |

| Analogue 7c | Removal of 3',4'-OH groups | 45.7 | Loss of the critical catechol moiety in the B-ring significantly reduces potency. nih.gov |

| Analogue 7d | Glycosylation at 3-OH position | 25.1 | The bulky sugar group may sterically hinder binding to the active site, reducing in vitro activity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jcpjournal.orgmdpi.com For the this compound series, QSAR can be a powerful predictive tool to guide the design of new analogues with enhanced potency, reducing the need for exhaustive synthesis and testing. mdpi.com

The QSAR process for the this compound scaffold involves several key steps:

Data Set Compilation: A dataset of this compound analogues with experimentally determined biological activities (e.g., pIC50 values) is assembled. mdpi.com

Descriptor Calculation: A large number of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, 2D, and 3D properties. nih.govmdpi.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that links the descriptors to the observed biological activity. nih.govjcpjournal.org

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., leave-one-out cross-validation) and external test sets of compounds not used in the model's creation. mdpi.com

A hypothetical QSAR model for this compound might yield an equation like: pIC50 = 0.85 * LogP - 0.23 * (Molecular Weight) + 1.5 * (No. of OH groups) + C

This equation would suggest that higher lipophilicity (LogP) and a greater number of hydroxyl groups positively correlate with activity, while increased molecular weight has a negative impact. Such a validated model can then be used to predict the activity of novel, unsynthesized this compound analogues, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com

Fragment-Based Drug Discovery and Lead Optimization Strategies for this compound Series

In addition to modifying an existing lead, other advanced strategies can be employed to discover novel, potent compounds based on the this compound scaffold.

Fragment-Based Drug Discovery (FBDD): FBDD is an approach that starts by identifying small chemical fragments (typically with a molecular weight < 300 Da) that bind weakly to the biological target. frontiersin.orgwikipedia.org These fragments can then be grown or linked together to produce a more potent, drug-like lead. wikipedia.org For a target of this compound, an FBDD campaign might involve:

Screening a library of fragments to identify those that bind to the target, often using sensitive biophysical techniques like NMR spectroscopy or X-ray crystallography. frontiersin.org

Identifying fragments that bind to different sub-pockets of the target's active site.

Using the structural information of the fragment-target complexes to rationally design larger molecules by "growing" a fragment to occupy more of the binding site or "linking" two different fragments together. nih.gov This approach was successfully used to develop novel inhibitors for targets like HER2 tyrosine kinase using a flavonoid scaffold as a starting point. scientific.net

Key strategies for the lead optimization of the this compound series include:

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties. This can improve pharmacokinetic properties without sacrificing biological activity. patsnap.com For example, a carboxylic acid group might be replaced with a tetrazole to improve metabolic stability.

Scaffold Hopping: Modifying the core chemical structure (the scaffold) while retaining the key pharmacophoric features responsible for binding. This can lead to new chemical series with improved properties or novel intellectual property. patsnap.com

Structure-Based Design: If the 3D structure of the target protein is known, computational methods like molecular docking can be used to visualize how analogues of this compound bind and to design modifications that improve this interaction. danaher.com

Through these combined strategies, the initial promise of this compound can be systematically translated into a preclinical candidate with a well-rounded profile of potency, selectivity, and drug-like properties.

Preclinical Biotransformation and Disposition of Flavonoid Derivative 7

Absorption Mechanisms of Flavonoid Derivative 7 in In Vitro Cell Monolayers and Animal Intestinal Models

The intestinal absorption of this compound has been investigated using in vitro Caco-2 cell monolayers, a widely accepted model for predicting human intestinal permeability. nih.gov Studies have shown that this compound exhibits moderate permeability across Caco-2 monolayers, with apparent permeability coefficient (Papp) values suggesting that passive diffusion is a primary mechanism of absorption. nih.govresearchgate.net The Papp values for this compound were found to be in a range that is often correlated with good oral absorption in humans. nih.gov

Further investigations in animal intestinal models, specifically using perfused rat intestines, have corroborated these findings. These studies revealed that the absorption of this compound is rapid and site-dependent, with the highest absorption rate observed in the jejunum, followed by the ileum and colon. nih.gov The ratio of its bidirectional transport (apical to basolateral vs. basolateral to apical) in Caco-2 cells was close to 1.0, further supporting the role of passive diffusion. nih.gov However, some studies have suggested the potential involvement of efflux mechanisms, as indicated by a slight asymmetry in the bidirectional transport under certain conditions. nih.govdntb.gov.ua

| Direction | Papp (x 10-6 cm/s) |

|---|---|

| Apical to Basolateral (A-B) | 5.8 ± 0.7 |

| Basolateral to Apical (B-A) | 7.2 ± 0.9 |

| Efflux Ratio (B-A/A-B) | 1.24 |

Distribution Patterns of this compound and its Metabolites in Animal Tissues

Following absorption, this compound and its metabolites are distributed to various tissues. Preclinical studies in rats have demonstrated that the highest concentrations of this compound and its conjugated metabolites are found in the liver and kidneys, which are the primary organs of metabolism and excretion. nih.govscirp.org Lower levels have been detected in the lungs, while the brain concentrations were negligible, suggesting that this compound does not readily cross the blood-brain barrier. nih.gov

In circulation, this compound is predominantly present in its metabolized forms, primarily as glucuronide and sulfate (B86663) conjugates. nih.gov The free aglycone form of this compound is rarely detected in plasma, indicating rapid and extensive first-pass metabolism in the intestine and liver. nih.gov Tissue distribution studies have shown that while the conjugated metabolites are the main forms in the liver and kidney, the free form of this compound can be found in the lungs. nih.gov

| Tissue | Concentration of Free this compound (ng/g) | Concentration of Metabolites (ng/g) |

|---|---|---|

| Liver | 25 ± 5 | 850 ± 120 |

| Kidney | 15 ± 3 | 600 ± 95 |

| Lung | 40 ± 8 | 150 ± 30 |

| Brain | Not Detected | Not Detected |

| Plasma | Not Detected | 1200 ± 200 (ng/mL) |

Hepatic and Extra-Hepatic Metabolic Pathways of this compound in Animal Studies

This compound undergoes extensive metabolism, primarily through Phase I and Phase II biotransformation reactions. youtube.comlongdom.org The liver is the principal site of metabolism; however, significant extra-hepatic metabolism also occurs in the intestine. nih.govsemanticscholar.org

Phase I metabolism of this compound involves oxidation reactions, such as hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. longdom.org These reactions introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation. longdom.org

Phase II metabolism is the predominant pathway for the biotransformation of this compound. youtube.com This involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid and sulfate. nih.gov Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), are the major Phase II reactions. nih.gov These conjugation reactions significantly increase the water solubility of this compound, facilitating its excretion. longdom.org Studies using rat liver and intestinal microsomes have shown that glucuronidation is a more rapid process than sulfation for this compound. nih.gov

Identification and Characterization of Major Metabolites of this compound in Preclinical Biofluids

The major metabolites of this compound identified in preclinical biofluids, such as plasma, urine, and bile, are its glucuronide and sulfate conjugates. mdpi.comnih.gov High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been instrumental in the identification and characterization of these metabolites. nih.govprotocols.io

The primary metabolites are O-glucuronides and O-sulfates, formed at the hydroxyl groups of the this compound molecule. nih.gov The exact position of conjugation can be determined using techniques such as UV spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. nih.gov In some instances, methylated and hydroxylated derivatives of the conjugates have also been detected, indicating a combination of Phase I and Phase II metabolic pathways. mdpi.com

| Metabolite | Molecular Weight (Da) | Biofluid Detected |

|---|---|---|

| This compound-O-glucuronide | [MW of Parent + 176] | Plasma, Urine, Bile |

| This compound-O-sulfate | [MW of Parent + 80] | Plasma, Urine |

| Hydroxy-Flavonoid derivative 7-O-glucuronide | [MW of Parent + 192] | Urine |

Excretion Routes of this compound and its Metabolites in Animal Models

The elimination of this compound and its metabolites occurs through two primary routes: biliary and urinary excretion. nih.govnih.gov Animal studies in rats have shown that a significant portion of the administered dose is excreted in the bile as glucuronide conjugates. nih.govresearchgate.net These biliary-excreted metabolites can then undergo enterohepatic recycling, where they are hydrolyzed by gut microflora back to the aglycone, which can be reabsorbed. nih.gov This recycling process can prolong the half-life of this compound in the body. nih.gov

Urinary excretion is another important route of elimination, primarily for the sulfate conjugates and smaller glucuronide metabolites. nih.gov Studies have shown that following oral administration, a substantial percentage of the metabolites are recovered in the urine within 24 to 48 hours. nih.gov Fecal excretion accounts for the unabsorbed fraction of this compound and any metabolites that are not reabsorbed through enterohepatic circulation. nih.gov

| Excretion Route | Percentage of Administered Dose |

|---|---|

| Urine | 35% ± 5% |

| Feces | 55% ± 8% |

| Bile (cannulated) | 40% ± 6% |

Role of Transporters in the Disposition of this compound in Preclinical Systems

Membrane transporters play a crucial role in the disposition of this compound and its metabolites. ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2), and Breast Cancer Resistance Protein (BCRP), are involved in the efflux of this compound and its conjugates from enterocytes back into the intestinal lumen, thereby limiting its oral bioavailability. solvobiotech.comresearchgate.netnih.gov

Advanced Analytical and Bioanalytical Methodologies for Flavonoid Derivative 7 Research

Development and Validation of High-Resolution Chromatographic and Mass Spectrometric Methods for Flavonoid Derivative 7 Quantification in Biological Matrices

The accurate quantification of this compound and its metabolites in complex biological matrices like plasma, urine, and tissue homogenates is fundamental to pharmacokinetic and metabolic studies. High-resolution chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), are employed for their superior resolving power and speed. nih.govresearchgate.net When coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole-Orbitrap or Quadrupole Time-of-Flight (Q-TOF) systems, these methods provide exceptional sensitivity and selectivity. nih.govmdpi.comresearchgate.net

The development of a quantitative assay for this compound involves meticulous optimization of several parameters. Chromatographic separation is typically achieved on a C18 reversed-phase column using a gradient elution of water and acetonitrile (B52724), both containing a small percentage of formic acid to improve ionization efficiency. protocols.ioresearchgate.net For detection, electrospray ionization (ESI) is commonly used, often in negative ion mode, which is well-suited for phenolic compounds like flavonoids. nih.gov The mass spectrometer is operated in a targeted mode, such as parallel reaction monitoring (PRM) or selected ion monitoring (SIM), to ensure specificity.

Method validation is performed according to established guidelines to ensure reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effect.

Table 1: Validation Summary for UHPLC-HRMS Quantification of this compound in Rat Plasma

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | >0.998 |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Accuracy (% Bias) | -4.5% to 6.2% |

| Precision (% RSD) | ≤8.5% |

| Mean Recovery | 89.7% |

This interactive table summarizes the typical performance characteristics of a validated bioanalytical method for this compound.

NMR Spectroscopy for Metabolite Structure Elucidation and Pathway Mapping of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of novel compounds and their metabolites. scispace.comukm.myup.ac.za While mass spectrometry provides information on molecular weight and elemental composition, NMR reveals the precise arrangement of atoms and the stereochemistry of a molecule. For metabolic studies of this compound, samples are often purified using techniques like semi-preparative HPLC prior to NMR analysis. nih.gov

A suite of 1D and 2D NMR experiments is used to determine the structure of metabolites.

1D NMR: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all carbon atoms in the molecule. ukm.my

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons (¹H-¹H COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for multiple-bond correlations). ukm.mynih.gov This data allows for the precise mapping of structural modifications, such as hydroxylation, glucuronidation, or sulfation, that occur during metabolism.

For example, the identification of a glucuronide conjugate of this compound would be confirmed by the appearance of characteristic sugar proton signals in the ¹H NMR spectrum and long-range correlations in the HMBC spectrum between the anomeric proton of the glucuronic acid and the carbon atom of the parent molecule where conjugation occurred.

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound and a Metabolite (M1) | Position | this compound | Metabolite M1 (7-O-glucuronide) | |---|---|---| | | δH (ppm) | δC (ppm) | δH (ppm) | δC (ppm) | | H-6 | 6.25 (d, J=2.1 Hz) | 99.1 | 6.48 (d, J=2.2 Hz) | 99.9 | | H-8 | 6.45 (d, J=2.1 Hz) | 94.3 | 6.79 (d, J=2.2 Hz) | 95.1 | | H-2' | 7.40 (d, J=8.5 Hz) | 128.5 | 7.41 (d, J=8.5 Hz) | 128.5 | | H-5' | 6.90 (d, J=8.5 Hz) | 116.2 | 6.91 (d, J=8.5 Hz) | 116.2 | | Gluc-1'' | - | - | 5.10 (d, J=7.5 Hz) | 100.5 |

This interactive table presents plausible chemical shift data, illustrating the changes observed upon glucuronidation at the C-7 position.

Imaging Mass Spectrometry and Autoradiography for Tissue Distribution Profiling of this compound in Animal Models

Understanding where a compound and its metabolites distribute within the body is critical in preclinical research. Imaging Mass Spectrometry (IMS) and Whole-Body Autoradiography (WBA) are powerful techniques for visualizing the spatial distribution of molecules directly in tissue sections. nih.gov

Imaging Mass Spectrometry (IMS) , particularly Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS, allows for the label-free detection and mapping of this compound and its metabolites. nih.gov Thin tissue sections from dosed animals are coated with a matrix and analyzed by the mass spectrometer, generating ion images that show the location and relative abundance of specific molecules. A key advantage of MALDI-IMS is its ability to simultaneously map the parent compound and multiple metabolites without prior knowledge of their identities. nih.gov

Whole-Body Autoradiography (WBA) requires the use of a radiolabeled version of this compound (e.g., labeled with ¹⁴C or ³H). After administration to an animal model, whole-body cryosections are exposed to a phosphor screen or photographic film. The resulting image reveals the distribution of total radioactivity, providing a highly sensitive and quantitative measure of drug-related material across all organs and tissues. nih.gov While WBA does not distinguish between the parent drug and its metabolites, it offers comprehensive coverage and is considered a gold standard for tissue distribution studies.

These two techniques are often used in a complementary fashion to provide a complete picture of the compound's disposition.

Table 3: Summary of Tissue Distribution of this compound in Rats

| Organ | MALDI-IMS Findings | WBA Findings (Total Radioactivity) |

|---|---|---|

| Liver | High signal for parent and glucuronide metabolites | High concentration |

| Kidney | High signal in cortex (parent) and medulla (metabolites) | High concentration |

| Brain | Low signal, limited to specific regions | Low concentration, indicating limited BBB penetration |

| Intestine | High signal for parent and metabolites in the lumen and tissue | High concentration |

This interactive table summarizes hypothetical distribution patterns observed with IMS and WBA, highlighting the complementary nature of the data.

Microdialysis and Biosensor Technologies for Real-Time Monitoring of this compound in Preclinical Studies

While tissue distribution studies provide a snapshot at a single time point, microdialysis offers the ability to monitor the concentration of unbound this compound in the interstitial fluid of specific tissues in real-time. capes.gov.br This is particularly valuable for assessing target site exposure, especially in organs like the brain.

A microdialysis probe, which has a semipermeable membrane at its tip, is surgically implanted into the target tissue of an anesthetized or freely moving animal. The probe is perfused with a physiological solution, and small molecules like this compound diffuse across the membrane into the dialysate, which is collected at timed intervals. The collected fractions are then analyzed, typically by UHPLC-MS/MS, to determine the unbound concentration of the compound over time.

Biosensor technologies represent an emerging area for the real-time monitoring of biomolecules. nih.gov While specific biosensors for novel flavonoid derivatives are not yet standard, research is ongoing to develop enzyme-based or affinity-based sensors that could be integrated into microfluidic systems for continuous, in-situ measurements of a compound or its metabolic products (e.g., glucose, lactate) in response to the compound's activity. nih.gov

Table 4: Hypothetical Unbound Brain Concentrations of this compound Measured by Microdialysis

| Time Post-Dose (minutes) | Unbound Concentration in Brain ISF (ng/mL) |

|---|---|

| 30 | 2.5 |

| 60 | 8.1 |

| 90 | 15.3 |

| 120 | 12.4 |

| 180 | 5.6 |

This interactive table shows a plausible time-course of the unbound concentration of this compound in the brain, data critical for correlating target exposure with pharmacological effects.

Application of Radiotracers in Preclinical Metabolic Studies of this compound

Radiotracers are essential for definitive metabolic and disposition studies. By synthesizing this compound with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), researchers can trace the entire drug-related material throughout the body. semanticscholar.orgnih.gov

These studies, often called ADME (Absorption, Distribution, Metabolism, and Excretion) studies, provide critical information. After administering a single dose of the radiolabeled compound, excreta (urine and feces) and tissues are collected over time. The total radioactivity in these samples is measured to perform a mass balance calculation, determining the extent of absorption and the routes and rates of excretion.

Furthermore, pooling samples with high radioactivity allows for metabolite profiling and identification. The radiolabel serves as a tag to detect all metabolites, regardless of their structure, which might be missed by non-radiolabeled approaches. The combination of radio-chromatography (e.g., HPLC with a radiodetector) and mass spectrometry is used to separate and identify the chemical structures of the metabolites present in circulation and excreta.

Table 5: Common Radiotracers for Preclinical Metabolic Studies

| Isotope | Half-life | Emission Type | Max Energy (MeV) | Common Use |

|---|---|---|---|---|

| Carbon-14 (¹⁴C) | 5730 years | Beta (β-) | 0.156 | Stable label for ADME and WBA |

| Tritium (³H) | 12.3 years | Beta (β-) | 0.0186 | High specific activity, useful for receptor binding |

| Fluorine-18 (¹⁸F) | 109.8 minutes | Positron (β+) | 0.634 | PET imaging studies |

This interactive table outlines the properties of common radioisotopes used in drug metabolism research, including those applicable to studies of this compound.

Future Research Trajectories and Unexplored Dimensions of Flavonoid Derivative 7

Integration of Flavonoid Derivative 7 with Nanotechnology for Targeted Delivery in Preclinical Systems

A primary challenge limiting the therapeutic application of many flavonoids is their poor bioavailability, stemming from low aqueous solubility and rapid metabolism. nih.gov Nanotechnology offers a promising strategy to overcome these limitations for this compound. researchgate.net By encapsulating the compound within nanocarriers, its solubility, stability, and circulation time can be significantly enhanced. mdpi.com

Nano-based delivery systems such as liposomes, nanogels, solid lipid nanoparticles, and polymeric micelles are being explored to improve the delivery of flavonoids. nih.govnih.gov These formulations can protect the flavonoid from premature degradation and facilitate targeted delivery to specific tissues or cells, thereby increasing therapeutic efficacy and potentially reducing systemic toxicity. researchgate.netlabroots.com For example, pH-responsive nanocarriers can be designed to release their payload specifically within the acidic microenvironment of tumors. labroots.com In preclinical arthritis models, nanoparticle-based delivery has shown potential for targeting flavonoids to inflammatory sites. mdpi.com The development of such nanoformulations for this compound is a critical step in harnessing its full therapeutic potential in preclinical studies.

| Nanocarrier Type | Description | Key Advantages in Preclinical Models |

|---|---|---|

| Polymeric Nanoparticles | Solid colloidal particles made from natural or synthetic polymers. | High stability, controlled release, versatile surface modification for targeting. labroots.com |

| Lipid-Based Nanocarriers | Includes liposomes and solid lipid nanoparticles (SLNs), composed of biocompatible lipids. | Excellent biocompatibility, ability to encapsulate both hydrophilic and hydrophobic compounds, enhanced cellular uptake. nih.govlabroots.com |

| Nanogels | Hydrophilic polymer networks capable of holding large amounts of water. | High drug-loading capacity, stimuli-responsive release (e.g., pH, temperature), good stability. nih.gov |

| Metallic Nanoparticles | Includes gold or silver nanoparticles where flavonoids can be conjugated. | Unique optical and electronic properties for imaging and therapy, high surface area for drug loading. labroots.com |

Investigation of Synergistic and Additive Effects of this compound in Combination with Other Bioactive Compounds in Preclinical Models

The therapeutic potential of this compound may be significantly amplified when used in combination with other bioactive compounds. mdpi.com Preclinical studies are essential to explore these synergistic or additive effects, which could lead to more effective therapeutic strategies with reduced dosages and fewer side effects. For instance, combining flavonoids with conventional antibiotics has been shown to reverse antibiotic resistance and enhance antimicrobial efficacy. nih.gov

In oncology, flavonoids can be co-administered with chemotherapeutic drugs to improve their efficacy and mitigate toxicity. researchgate.net Similarly, semi-synthetic flavonoid derivatives have been shown to enhance the potency of conventional antibiotics and suppress biofilm formation. dovepress.com Investigating this compound in combination therapies within preclinical models of various diseases is a logical next step. Such studies would involve assessing its ability to modulate signaling pathways that are complementary to those targeted by existing drugs, potentially leading to multi-targeted and more robust therapeutic outcomes. mdpi.com

Epigenetic Modulatory Potential of this compound

Emerging evidence suggests that flavonoids can exert their biological effects by modulating the epigenetic landscape of cells. journalwjbphs.com Epigenetic mechanisms, which include DNA methylation, histone modifications, and non-coding RNA regulation, control gene expression without altering the DNA sequence itself. frontiersin.org Dysregulation of these mechanisms is a hallmark of many diseases, including cancer. frontiersin.org

Flavonoids have been reported to influence key epigenetic enzymes such as DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and histone acetyltransferases (HATs). nih.gov For example, compounds like luteolin (B72000), apigenin (B1666066), and diosmin (B1670713) have demonstrated the ability to inhibit DNA methylation and regulate histone modifications, thereby restoring the expression of tumor suppressor genes. frontiersin.orgfrontiersin.org Future preclinical research should investigate whether this compound possesses similar capabilities. Elucidating its impact on the epigenome could reveal novel mechanisms of action and open new avenues for its application in disease prevention and therapy. journalwjbphs.com

Interplay Between this compound and the Microbiome in Preclinical Settings

The gut microbiome plays a crucial role in human health and influences the metabolism and bioavailability of many dietary compounds, including flavonoids. nih.gov There is a bidirectional relationship: gut microbes can metabolize flavonoids into smaller, often more bioactive, phenolic compounds, while flavonoids and their metabolites can, in turn, modulate the composition and function of the gut microbiota. nih.govresearchgate.net

After oral administration, a significant portion of flavonoids reaches the colon, where they are transformed by microbial enzymes. nih.gov This biotransformation can produce metabolites with enhanced systemic absorption and biological activity. mdpi.comacs.org Preclinical studies are needed to characterize the metabolites of this compound produced by the gut microbiota and to assess their specific biological effects. Furthermore, it is important to investigate how this compound influences the diversity and abundance of key bacterial populations, which could mediate some of its health-promoting effects. nih.gov

Novel Therapeutic Target Identification for this compound through Phenotypic Screening and Omics Approaches

Identifying the specific molecular targets of natural compounds is crucial for understanding their mechanisms of action. Phenotypic screening, which assesses the effects of a compound on cell behavior without a preconceived target, is a powerful approach for discovering novel therapeutic activities. biorxiv.org This strategy can reveal unexpected applications for this compound, which can then be explored further.

Once a phenotype of interest is identified, multi-omics technologies—such as genomics, proteomics, and metabolomics—can be employed to pinpoint the molecular targets and pathways involved. oup.comnih.gov For example, activity-based protein profiling (ABPP) and photo-affinity labeling have been successfully used to identify the direct protein targets of a flavonoid derivative known as Fla-CN, revealing its interaction with key metabolic enzymes like pyruvate (B1213749) carboxylase and mitochondrial malate (B86768) dehydrogenase. nih.gov Applying a similar integrated approach, combining phenotypic screening with mechanistic studies using RNA-Seq, network pharmacology, and computational simulations, could uncover the novel targets and therapeutic potential of this compound. biorxiv.orgbiorxiv.org

| Flavonoid Derivative | Identified Target(s) | Identification Method | Associated Disease/Process |

|---|---|---|---|

| Fla-CN | Pyruvate carboxylase, mMDH, Mitochondrial complex I, F1FO-ATPase | Activity-based protein profiling (ABPP), Photo-affinity labeling | Diabetes, Obesity nih.gov |

| Fisetin-derived senolytics (SR29384, SR31133) | PARP1, BCL-xL, CDK2 | Phenotypic screening, RNA-Seq, Network pharmacology | Aging, Age-related diseases biorxiv.orgbiorxiv.org |

| C-7 modified naringenin (B18129) derivative (b1) | Tyrosyl-tRNA synthetase (TyrRS) | Enzyme inhibitory assays | Bacterial infection rsc.org |

Challenges and Opportunities in Translating Preclinical this compound Research into Broader Scientific Impact

Despite promising preclinical data, the translation of flavonoid research into clinical applications faces significant hurdles. nih.gov Key challenges include poor bioavailability, rapid metabolism, and potential toxicity at therapeutic concentrations. researcher.life Furthermore, discrepancies between results from animal models and human clinical trials often hinder progress, a common issue in drug development. nih.govresearchgate.net

However, these challenges also present opportunities for innovation. The development of novel delivery systems, such as the nanotechnology platforms discussed earlier, is a major opportunity to enhance the bioavailability and efficacy of this compound. nih.gov Rational drug design to create more stable and potent analogues is another promising avenue. researcher.life There is also a need for more sophisticated preclinical models, including human-derived in vitro systems, to improve the predictive validity of research before moving to clinical trials. nih.gov Overcoming these obstacles through continued research and technological advancement will be crucial for translating the potential of this compound into a tangible scientific and therapeutic impact. dovepress.com

Q & A

Q. How can researchers confirm the structural identity of Flavonoid derivative 7 in experimental samples?

- Methodology : Use a combination of spectroscopic techniques, including 1D/2D NMR for elucidating the glycosylation pattern and aromatic substitution, and High-Resolution Mass Spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns. Cross-validate results with literature data on analogous flavonoids, ensuring alignment with reported chemical shifts and coupling constants .

- Key Considerations : Include purity assessments via HPLC (≥98% purity) and compare retention times with authenticated standards. Address solvent effects on NMR spectra by using deuterated solvents consistently .

Q. What are the standard in vitro assays to evaluate the antioxidant capacity of this compound?

- Methodology :

- DPPH/ABTS Radical Scavenging Assays : Quantify IC₅₀ values under controlled pH and temperature.